![molecular formula C5H5N5 B3148820 [1,2,4]Triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-39-7](/img/structure/B3148820.png)
[1,2,4]Triazolo[4,3-b]pyridazin-8-amine
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” is a chemical compound with the molecular formula C5H5N5 . It has an average mass of 135.127 Da and a monoisotopic mass of 135.054489 Da .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” and its derivatives has been the subject of various studies . For instance, one study discussed the design, synthesis, and crystallographic studies of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors . Another study proposed a two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” can be found in various chemical databases . The compound has a unique structure that allows it to interact with different target receptors.Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” are complex and varied. For example, one study discussed the Dimroth rearrangement, which incorporates protonation of the nitrogen atom of a pyrimidine derivative with the formation of intermediate A, ring opening (intermediate B), tautomerization with the H-shift (intermediate C) in the 1,2,4-triazole ring, ring closure (intermediate D), and deprotonation to isomeric [1,2,4]triazolo[1,5-c]pyrimidine .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” has a molecular formula of CHN, an average mass of 135.127 Da, and a monoisotopic mass of 135.054489 Da . More detailed physical and chemical properties can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Processes : The compound has been the focus of various synthesis studies. For instance, N. Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, leading to the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazine, a target compound of the investigation (Peet, 1984).
- Structural Characterization : L. Dymińska et al. (2022) described the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, highlighting its FTIR and FT-Raman spectrum, molecular structure, and vibrational spectra using advanced computational methods (Dymińska et al., 2022).
Biological and Chemical Properties
- Bio-medicinal Applications : N. M. Gandikota et al. (2017) emphasized the significance of triazolo pyridines, including [1,2,4]Triazolo[4,3-a]pyridine, in bio-medicinal chemistry due to their wide range of biological activities, such as antimicrobial, antiviral, and anticonvulsant properties (Gandikota et al., 2017).
- Energetic Material Properties : In 2021, S. Chen et al. utilized [1,2,4]triazolo[4,3-b]pyridazine to construct new low-sensitivity high-energy materials, demonstrating their potential in explosive applications due to their high detonation velocities and pressures combined with low sensitivities and good thermostability (Chen et al., 2021).
Applications in Synthesis of Other Compounds
- Rapid Analogue Synthesis : I. Collins et al. (2000) devised a method for the rapid analogue synthesis of biologically active triazolo[4,3-b]pyridazines, offering a versatile approach for synthesizing a variety of compounds with potential biological activity (Collins et al., 2000).
- Facile Synthesis Techniques : Z. Arghiani et al. (2015) reported on the facile synthesis of new [1,2,4]triazolo[4,3-b]pyridazines using cyclocondensation and oxidative cyclization, further expanding the scope of compounds that can be synthesized using this moiety (Arghiani et al., 2015).
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGJIKNMDSGEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984321 | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-b]pyridazin-8-amine | |
CAS RN |
6583-39-7 | |
Record name | NSC75294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.